Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a sulfonyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the carboxylate group.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction to attach the fluorophenyl group to the sulfonyl hydrazine moiety.
Coupling reactions: The final step could involve coupling the intermediate compounds to form the desired product under specific reaction conditions such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the hydrazine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving thiophene and hydrazine derivatives.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-{2-[(4-chlorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate
- Methyl 3-[(2-{2-[(4-bromophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate
Uniqueness
Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-[[2-[[(4-fluorophenyl)sulfonylamino]-methylamino]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O5S2/c1-19(18-26(22,23)11-5-3-10(16)4-6-11)9-13(20)17-12-7-8-25-14(12)15(21)24-2/h3-8,18H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBOAQTXBHLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(SC=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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